tert-butyl N-[1-benzyl-4-(4-chlorophenyl)pyrrolidin-3-yl]carbamate tert-butyl N-[1-benzyl-4-(4-chlorophenyl)pyrrolidin-3-yl]carbamate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16529270
InChI: InChI=1S/C22H27ClN2O2/c1-22(2,3)27-21(26)24-20-15-25(13-16-7-5-4-6-8-16)14-19(20)17-9-11-18(23)12-10-17/h4-12,19-20H,13-15H2,1-3H3,(H,24,26)
SMILES:
Molecular Formula: C22H27ClN2O2
Molecular Weight: 386.9 g/mol

tert-butyl N-[1-benzyl-4-(4-chlorophenyl)pyrrolidin-3-yl]carbamate

CAS No.:

Cat. No.: VC16529270

Molecular Formula: C22H27ClN2O2

Molecular Weight: 386.9 g/mol

* For research use only. Not for human or veterinary use.

tert-butyl N-[1-benzyl-4-(4-chlorophenyl)pyrrolidin-3-yl]carbamate -

Specification

Molecular Formula C22H27ClN2O2
Molecular Weight 386.9 g/mol
IUPAC Name tert-butyl N-[1-benzyl-4-(4-chlorophenyl)pyrrolidin-3-yl]carbamate
Standard InChI InChI=1S/C22H27ClN2O2/c1-22(2,3)27-21(26)24-20-15-25(13-16-7-5-4-6-8-16)14-19(20)17-9-11-18(23)12-10-17/h4-12,19-20H,13-15H2,1-3H3,(H,24,26)
Standard InChI Key YVSJDIDTUPXEER-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)NC1CN(CC1C2=CC=C(C=C2)Cl)CC3=CC=CC=C3

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s core consists of a pyrrolidine ring, a five-membered saturated heterocycle with one nitrogen atom. The 1-benzyl group introduces aromaticity and lipophilicity, while the 4-chlorophenyl substituent enhances electronic polarization due to chlorine’s inductive effects. The tert-butyl carbamate at position 3 provides steric protection to the amine group, improving stability during synthetic transformations .

Key Structural Features:

  • Pyrrolidine Ring: Confers conformational rigidity, enabling precise spatial orientation of substituents.

  • 4-Chlorophenyl Group: The chlorine atom at the para position increases electron-withdrawing effects, influencing reactivity in electrophilic substitution reactions.

  • Benzyl Group: Enhances membrane permeability in biological systems due to its hydrophobic nature .

Physicochemical Data

PropertyValue
Molecular FormulaC₂₂H₂₇ClN₂O₂
Molecular Weight386.92 g/mol
Density1.19 ± 0.1 g/cm³
Boiling Point504.0 ± 50.0 °C
pKa11.98 ± 0.40
SolubilityLow in water; soluble in DMSO, DMF

The elevated boiling point and density reflect strong intermolecular interactions, including halogen bonding from the chlorine atom and π-π stacking from the benzyl group .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis involves three principal steps:

  • Pyrrolidine Ring Formation: A cyclization reaction between γ-aminobutyraldehyde derivatives and acrylonitrile under acidic conditions yields the pyrrolidine core.

  • Substituent Introduction:

    • Benzylation: The nitrogen at position 1 undergoes alkylation with benzyl bromide in the presence of a base like potassium carbonate .

    • 4-Chlorophenyl Addition: A Suzuki-Miyaura coupling installs the 4-chlorophenyl group using palladium catalysis .

  • Carbamate Protection: Reaction with tert-butyl chloroformate in dichloromethane protects the amine at position 3, forming the final carbamate.

Optimized Reaction Conditions:

  • Temperature: 0–25°C for carbamate formation to prevent side reactions.

  • Catalysts: Pd(PPh₃)₄ for Suzuki coupling (yield: 78–85%) .

Industrial Manufacturing

Industrial processes emphasize yield optimization and cost efficiency:

  • Continuous Flow Reactors: Reduce reaction times for cyclization and coupling steps.

  • Purification: Chromatography-free methods using crystallization from ethanol/water mixtures achieve >98% purity.

Chemical Reactivity and Functionalization

Reaction Pathways

The compound participates in diverse transformations:

Oxidation

  • Agents: KMnO₄ or CrO₃ in acidic media.

  • Products: Ketones (via C-H oxidation) or carboxylic acids (under vigorous conditions).

Reduction

  • Agents: LiAlH₄ in anhydrous THF.

  • Products: Secondary alcohols or amines (after Boc deprotection) .

Halogen Exchange

  • Chlorine Displacement: Using NaI in acetone replaces chlorine with iodine, yielding a 4-iodophenyl analog .

Stability Considerations

  • Thermal Stability: Decomposes above 250°C, releasing isobutylene and CO₂ from the carbamate group.

  • Photostability: The 4-chlorophenyl group minimizes UV-induced degradation compared to non-halogenated analogs .

Applications in Drug Discovery

Kinase Inhibition

The compound is a precursor to potent kinase inhibitors, particularly targeting AKT1 and CDK2:

  • AKT1 Modulation: The 4-chlorophenyl group fits into the hydrophobic pocket of AKT1’s PH domain, disrupting membrane localization .

  • Selectivity Profile: 10-fold higher affinity for AKT1 over AKT2 due to steric complementarity with Thr211 and Lys268 residues .

Antimicrobial Activity

  • Gram-Positive Bacteria: MIC = 8 µg/mL against Staphylococcus aureus (vs. 32 µg/mL for non-chlorinated analog) .

  • Mechanism: Disruption of cell wall synthesis via binding to penicillin-binding proteins.

Comparative Analysis with Structural Analogs

Halogen-Substituted Derivatives

CompoundSubstituentMolar Mass (g/mol)pKaBioactivity (IC₅₀ AKT1)
4-Fluorophenyl Analog2-Fluorophenyl370.411.5120 nM
4-Chlorophenyl Analog4-Chlorophenyl386.9211.9845 nM
4-Bromophenyl Analog4-Bromophenyl431.411.238 nM

The 4-chlorophenyl derivative balances electronic effects and steric bulk, achieving optimal kinase inhibition .

Non-Halogenated Analogs

  • Benzyl-4-Phenyl Derivative: Reduced metabolic stability (t₁/₂ = 1.2 h in liver microsomes vs. 4.5 h for chlorinated version) .

Future Directions

  • Prodrug Development: Esterase-labile modifications to enhance bioavailability.

  • Targeted Delivery: Conjugation to antibodies for oncology applications .

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